Diethyl {4-[(phenoxycarbonyl)amino]phenyl}phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl {4-[(phenoxycarbonyl)amino]phenyl}phosphonate is a chemical compound that belongs to the class of phosphonates Phosphonates are characterized by the presence of a phosphorus atom bonded to an organic moiety This specific compound features a phenyl group substituted with a phenoxycarbonylamino group and a diethyl phosphonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl {4-[(phenoxycarbonyl)amino]phenyl}phosphonate can be achieved through several methods. One common approach involves the reaction of 4-aminophenyl diethyl phosphonate with phenyl chloroformate. The reaction typically occurs in the presence of a base such as triethylamine, which facilitates the formation of the desired product by neutralizing the hydrochloric acid byproduct.
Another method involves the use of palladium-catalyzed cross-coupling reactions. For instance, the reaction of H-phosphonate diesters with aryl halides under microwave irradiation can yield the desired phosphonate compound in high yields and short reaction times .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the product. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Diethyl {4-[(phenoxycarbonyl)amino]phenyl}phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the phosphonate group to phosphine or phosphine oxide derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or phosphonate groups, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or aryl halides can be used in the presence of a base or catalyst to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acids, while substitution reactions can produce a variety of substituted phosphonates.
Scientific Research Applications
Diethyl {4-[(phenoxycarbonyl)amino]phenyl}phosphonate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for understanding biological pathways involving phosphonates.
Industry: The compound is used in the development of corrosion inhibitors, flame retardants, and other industrial chemicals
Mechanism of Action
The mechanism of action of diethyl {4-[(phenoxycarbonyl)amino]phenyl}phosphonate involves its interaction with molecular targets such as enzymes or receptors. The phenoxycarbonylamino group can form hydrogen bonds or other interactions with active sites, while the phosphonate group can mimic phosphate groups in biological systems. This allows the compound to inhibit enzyme activity or modulate biological pathways.
Comparison with Similar Compounds
Similar Compounds
- Diethyl {4-(dimethylamino)phenylmethyl}phosphonate
- Diethyl {4-(chlorophenyl)aminomethyl}phosphonate
- Diethyl {4-(methoxyphenyl)aminomethyl}phosphonate
Uniqueness
Diethyl {4-[(phenoxycarbonyl)amino]phenyl}phosphonate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenoxycarbonylamino group enhances its ability to interact with biological targets, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
90906-96-0 |
---|---|
Molecular Formula |
C17H20NO5P |
Molecular Weight |
349.32 g/mol |
IUPAC Name |
phenyl N-(4-diethoxyphosphorylphenyl)carbamate |
InChI |
InChI=1S/C17H20NO5P/c1-3-21-24(20,22-4-2)16-12-10-14(11-13-16)18-17(19)23-15-8-6-5-7-9-15/h5-13H,3-4H2,1-2H3,(H,18,19) |
InChI Key |
NJGGNXITADZNLX-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1=CC=C(C=C1)NC(=O)OC2=CC=CC=C2)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.